2,6-Dimethyl-1-heptene

Description

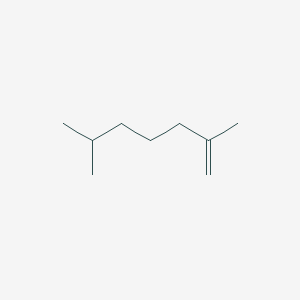

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylhept-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-8(2)6-5-7-9(3)4/h9H,1,5-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUMAEXLYIMEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184767 | |

| Record name | 1-Heptene, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3074-78-0 | |

| Record name | 1-Heptene, 2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003074780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptene, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethyl-1-heptene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Precursor Chemistry for 2,6 Dimethyl 1 Heptene

Dehydration Reactions of Branched Alcohols

The dehydration of alcohols is a fundamental and widely utilized method for the synthesis of alkenes. libretexts.org This process involves the elimination of a water molecule from an alcohol, typically under acidic conditions and with the application of heat. libretexts.org The specific precursor alcohol for the synthesis of 2,6-dimethyl-1-heptene would be 2,6-dimethyl-2-heptanol.

Acid-Catalyzed Dehydration Pathways

Acid-catalyzed dehydration of alcohols proceeds through a carbocation intermediate, particularly for secondary and tertiary alcohols. youtube.com The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to form an alkyloxonium ion. libretexts.orglibretexts.org This ion is an excellent leaving group and departs as a water molecule, resulting in the formation of a carbocation. libretexts.org

In the case of 2,6-dimethyl-2-heptanol, a tertiary alcohol, the formation of a relatively stable tertiary carbocation at the C2 position is expected. Subsequently, a base (which can be a water molecule or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation. libretexts.org To form this compound, the proton must be abstracted from the methyl group at the C1 position.

The general mechanism for the acid-catalyzed dehydration of a tertiary alcohol is as follows:

Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the alcohol attacks a proton from the acid catalyst.

Formation of a carbocation: The protonated hydroxyl group leaves as a water molecule, forming a carbocation.

Deprotonation to form the alkene: A base removes a proton from a carbon adjacent to the positively charged carbon, leading to the formation of a double bond.

The reaction conditions, particularly temperature, are crucial. The dehydration of tertiary alcohols can often be achieved under milder conditions compared to primary or secondary alcohols. libretexts.orglibretexts.org

Stereochemical and Regiochemical Control in Dehydration Synthesis

Dehydration reactions of alcohols can often lead to a mixture of isomeric alkenes, making regiochemical control a significant challenge. According to Zaitsev's rule, when multiple elimination products are possible, the most substituted (and therefore most stable) alkene is typically the major product. In the dehydration of 2,6-dimethyl-2-heptanol, abstraction of a proton from the methylene (B1212753) group at the C3 position would lead to the formation of the more substituted 2,6-dimethyl-2-heptene.

To selectively synthesize the less substituted this compound (the Hofmann product), alternative strategies may be required. While direct acid-catalyzed dehydration tends to favor the Zaitsev product, the use of bulky bases in elimination reactions of corresponding alkyl halides or sulfonates can favor the formation of the terminal alkene due to steric hindrance. However, in the context of direct alcohol dehydration, achieving high selectivity for the anti-Zaitsev product is challenging. The reaction can sometimes be influenced by steric factors within the substrate itself. libretexts.org

It is important to note that carbocation intermediates are prone to rearrangements, such as hydride or alkyl shifts, to form more stable carbocations. libretexts.orgyoutube.com In the case of the 2,6-dimethyl-2-heptyl cation, a 1,2-hydride shift from the C3 position to the C2 position would result in a less stable secondary carbocation, making such a rearrangement unlikely. Therefore, the primary regiochemical consideration is the competition between the formation of this compound and 2,6-dimethyl-2-heptene.

Formation Pathways in Complex Hydrocarbon Transformations

This compound can also be formed as a component of complex hydrocarbon mixtures resulting from processes like catalytic cracking. This industrial process is essential for converting large hydrocarbon molecules into smaller, more valuable ones, including alkenes. wikipedia.orglibretexts.org

Catalytic Cracking of Higher Hydrocarbons

Catalytic cracking employs solid acid catalysts, most notably zeolites, to facilitate the cleavage of carbon-carbon bonds in large hydrocarbon feedstocks at elevated temperatures. wikipedia.orgrsc.org This process is a cornerstone of modern petroleum refining, producing high-octane gasoline and light olefins. nih.gov

The mechanism of catalytic cracking involves the formation of carbocation intermediates. libretexts.org The process is initiated by the protonation of an alkene impurity or by the abstraction of a hydride ion from an alkane by a Lewis acid site on the catalyst, forming a carbocation. libretexts.orgrsc.org

Once formed, these carbocations can undergo a series of reactions:

β-scission: This is the key cracking step where a C-C bond beta to the positively charged carbon breaks, yielding a smaller alkene and a new, smaller carbocation. libretexts.orgacs.org

Isomerization: Carbocations can rearrange via hydride and alkyl shifts to form more stable isomers. wiley-vch.de This is how linear hydrocarbons can be converted into branched structures.

Hydrogen transfer: An alkane can donate a hydride to a carbocation, resulting in a new alkane and a new carbocation. This process can lead to the saturation of alkenes. scirp.org

The formation of a specific branched alkene like this compound would depend on the structure of the feedstock and the sequence of rearrangement and β-scission events. For instance, the cracking of a larger, appropriately branched alkane could, through a series of steps, lead to a carbocation that subsequently undergoes β-scission to release this compound. The intricate network of reactions means that product distribution is complex.

The type of catalyst used in catalytic cracking has a profound impact on the distribution of the resulting products. Zeolites are crystalline aluminosilicates with a well-defined porous structure and strong Brønsted and/or Lewis acid sites. nih.gov

The key properties of zeolites that influence selectivity include:

Pore Structure and Shape Selectivity: The size and geometry of the zeolite pores can restrict the formation of certain large or bulky molecules, favoring the production of smaller or more linearly shaped products. Zeolites like ZSM-5, with their medium-sized pores, are known to enhance the selectivity towards light olefins. mdpi.commdpi.com

Acid Site Strength and Density: The strength and concentration of the acid sites affect the reaction rates and pathways. Strong acid sites can promote cracking and isomerization, but may also lead to over-cracking and increased coke formation. researchgate.net Modifying the acidity of zeolites, for example through phosphorus treatment, can alter the product selectivity. mdpi.com Weaker acid sites have been shown to favor the formation of propylene (B89431) over ethylene (B1197577) in the cracking of pentene. researchgate.net The ratio of Brønsted to Lewis acid sites can also be tailored to optimize the desired product slate. rsc.org

The selection of a specific zeolite catalyst, such as Y-zeolite, ZSM-5, or Beta zeolite, along with the optimization of reaction conditions (temperature, pressure, and residence time), allows for a degree of control over the product distribution in catalytic cracking. mdpi.com Research has shown that for the cracking of n-hexadecane over Y-zeolites, the relative concentration of branched alkenes increases as the unit cell size of the zeolite decreases. acs.org

Mechanistic Understanding of Alkene Formation via Carbocation Rearrangements

Thermal Degradation and Pyrolysis of Polymeric Materials

The thermal treatment of polymers in the absence of oxygen, known as pyrolysis, is a crucial method for chemical recycling that breaks down long polymer chains into a mixture of smaller, valuable hydrocarbons. The composition of this mixture, or pyrolyzate, is intrinsically linked to the structure of the original polymer.

The thermal degradation of polypropylene (B1209903) (PP), a polymer built from repeating propylene units, yields a complex array of volatile organic compounds, primarily consisting of alkanes, dienes, and alkenes. researchgate.net Due to the branched nature of the polypropylene backbone, many of the resulting products are also branched isomers. scribd.com

Within the C9 fraction of polypropylene pyrolyzate, various isomers of dimethylheptene are formed. While its isomer 2,4-dimethyl-1-heptene (B99265) is frequently cited as one of the most abundant and characteristic products of PP pyrolysis, This compound has also been identified as a component in the liquid fuel produced from the thermal conversion of polyolefins. researchgate.netmmscience.eunih.gov The presence of these C9 compounds is consistent with them being trimers of the propylene monomer. mmscience.eu The analysis of such specific marker compounds via techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is instrumental in identifying polymer types in waste streams and understanding their degradation patterns. researchgate.netnih.govmdpi.com

The following table displays a selection of compounds identified during the pyrolysis of polypropylene, highlighting the prevalence of branched alkenes.

| Compound Class | Example Pyrolysis Products from Polypropylene | Reference(s) |

| Monomer | Propylene | mmscience.eu |

| Dimer (C6) | 2-methyl-1-pentene | mmscience.eumdpi.com |

| Trimer (C9) | 2,4-dimethyl-1-heptene, This compound | mmscience.eunih.gov |

| Tetramer (C12) | 2,4,6-trimethyl-1-nonene | researchgate.netmdpi.com |

The formation of this compound and other branched alkenes from polypropylene is governed by a free-radical chain reaction mechanism. scribd.com This process can be broken down into several key stages:

Initiation: At high temperatures (typically 300-500 °C), thermal energy causes the homolytic cleavage of carbon-carbon bonds within the polymer backbone. e3s-conferences.org This initial random chain scission generates a pair of polymer radicals. Alternatively, initiator molecules like peroxides can be used to create radicals at lower temperatures. acs.orgjove.com

Hydrogen Abstraction: The highly reactive initial radicals can abstract a hydrogen atom from another polymer chain. The polypropylene chain contains tertiary hydrogens (C-H bonds on a carbon attached to three other carbons), which are particularly susceptible to abstraction, leading to the formation of more stable mid-chain tertiary radicals. acs.org

Propagation via β-Scission: This is the primary chain-breaking step. A polymer radical undergoes cleavage at the C-C bond that is in the beta position relative to the radical carbon. ulisboa.ptacs.org This reaction results in the formation of a smaller polymer radical and a stable molecule with a terminal double bond—an alkene. Repeated β-scission events are responsible for the significant reduction in the polymer's molecular weight.

Intramolecular Hydrogen Transfer: A radical can also abstract a hydrogen atom from its own chain, a process often called "backbiting". acs.org This intramolecular transfer, followed by β-scission, is a key pathway for the formation of specific, low-molecular-weight volatile compounds like propylene, 2-methyl-1-pentene, and the various dimethylheptene isomers. The formation of a stable six-membered ring in the transition state often favors this pathway. acs.org

Termination: The reaction ceases when two radical species combine or undergo disproportionation to form stable, non-radical products. jove.com

The table below summarizes the fundamental steps in the degradation of polypropylene leading to branched alkenes.

| Mechanistic Step | Description | Key Outcome | Reference(s) |

| Initiation | Random C-C bond cleavage due to thermal energy. | Formation of initial polymer radicals. | e3s-conferences.org |

| Hydrogen Abstraction | A radical removes a hydrogen atom from the polymer backbone. | Creation of stable tertiary radicals on the PP chain. | acs.org |

| β-Scission | The polymer chain breaks at the bond beta to the radical center. | Chain shortening and formation of terminal alkenes. | ulisboa.ptacs.org |

| Intramolecular H-Transfer | A radical abstracts a hydrogen from its own chain ("backbiting"). | Formation of specific, small branched alkene molecules. | acs.org |

Identification as a Characteristic Pyrolyzate of Polypropylene

Emerging Synthetic Routes and Methodological Innovations for Branched Alkenes

While pyrolysis provides a route to this compound from polymer waste, modern organic synthesis seeks to create such molecules with high precision and efficiency from simple precursors. Recent innovations focus on advanced catalytic methods that control regioselectivity and stereoselectivity.

Emerging strategies applicable to the synthesis of branched alkenes include:

Transition-Metal-Catalyzed Chain Walking: This innovative strategy uses catalysts, often based on palladium, that can move a functional group or reactive site along a carbon chain. researchgate.netoup.com This allows for the conversion of mixtures of internal alkenes into a single, desired terminal alkene product, representing a powerful tool for controlling isomerism. oup.com

Cooperative and Photoredox Catalysis: These methods combine multiple catalytic cycles to achieve transformations not possible with a single catalyst. For example, the combination of a nickel catalyst with a light-absorbing photoredox catalyst enables the chloroacylation of terminal alkenes to produce α-branched enones, which are versatile building blocks for more complex molecules. nih.gov

Earth-Abundant Metal Catalysis: There is a significant drive to replace expensive and rare precious metal catalysts (like rhodium and palladium) with catalysts based on earth-abundant metals such as cobalt and iron. chinesechemsoc.org Cobalt catalysts have shown remarkable activity and selectivity in hydrofunctionalization reactions, such as hydroalkylation, which form C-C bonds and can be used to construct branched hydrocarbon frameworks from simple alkenes. chinesechemsoc.org

Advanced Cross-Coupling Reactions: Classic methods like the Heck reaction are continuously being improved. Modern protocols allow for the highly selective coupling of different alkenes to create complex, conjugated diene systems with excellent control over the geometry of the newly formed double bonds. nih.govmdpi.com

The following table provides an overview of these modern synthetic approaches.

| Synthetic Strategy | Key Innovation | Catalyst Type | Application to Branched Alkenes | Reference(s) |

| Chain-Walking Functionalization | Isomerization of internal alkenes to a terminal position before reaction. | Palladium | Precise control over the position of functional groups. | researchgate.netoup.com |

| Cooperative Catalysis | Utilizes two or more distinct catalysts to enable a novel reaction. | Nickel / Photoredox | Synthesis of complex branched intermediates (e.g., α-branched enones). | nih.gov |

| Earth-Abundant Metal Catalysis | Replaces precious metals with low-cost, less toxic alternatives. | Cobalt, Iron | Efficient and sustainable hydrofunctionalization and cross-coupling reactions. | chinesechemsoc.orgrsc.org |

| Advanced Cross-Coupling | High stereoselectivity and regioselectivity in C-C bond formation. | Palladium, Iridium | Stereoselective synthesis of highly substituted and conjugated alkenes. | nih.govmdpi.com |

Mechanistic Investigations of 2,6 Dimethyl 1 Heptene Reactions

Electrophilic Addition Reactions to the Terminal Double Bond

The π electrons of the carbon-carbon double bond in 2,6-dimethyl-1-heptene are nucleophilic, making the compound susceptible to attack by electrophiles. This initiates electrophilic addition, a fundamental reaction class for alkenes where the double bond is converted into two new single bonds. ucalgary.ca The reaction typically proceeds in two steps: an initial attack by an electrophile (E+) on the double bond to form a carbocation intermediate, followed by a rapid attack of a nucleophile (Nu-) on the carbocation. libretexts.org

Regioselectivity and Stereoselectivity in Addition Processes

The addition of unsymmetrical reagents to the double bond of this compound is governed by Markovnikov's rule. This rule states that in the addition of a protic acid (HX) to an alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents. researchgate.net This regioselectivity is dictated by the formation of the most stable carbocation intermediate.

In the case of this compound, protonation can occur at either C1 or C2. Protonation at C1 yields a stable tertiary carbocation at C2, whereas protonation at C2 would result in a much less stable primary carbocation at C1. Consequently, the reaction proceeds almost exclusively through the tertiary carbocation, leading to a specific constitutional isomer as the major product. masterorganicchemistry.com

Because the intermediate carbocation is planar, the subsequent nucleophilic attack can occur from either face, which would lead to a racemic mixture if a new stereocenter is created. ucalgary.ca However, in the case of hydrohalogenation of this compound, the product (2-halo-2,6-dimethylheptane) is achiral, so stereoselectivity at this position is not a factor.

Table 1: Carbocation Intermediates and Regioselectivity in Electrophilic Addition

| Reactant | Reagent | Protonation Site | Carbocation Intermediate | Stability | Major Product |

| This compound | H-X | C1 | Tertiary (at C2) | More Stable | 2-Halo-2,6-dimethylheptane |

| This compound | H-X | C2 | Primary (at C1) | Less Stable | (Not formed) |

Detailed Reaction Pathways (e.g., Hydrogenation, Halogenation, Hydrohalogenation)

The terminal double bond of this compound is the site of reactivity for several key addition reactions.

Hydrogenation: In the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), hydrogen (H₂) adds across the double bond. This reduction reaction, or hydrogenation, converts this compound into its corresponding saturated alkane, 2,6-dimethylheptane. google.com The reaction is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond.

Halogenation: The addition of halogens like chlorine (Cl₂) or bromine (Br₂) proceeds readily. The reaction involves the formation of a cyclic halonium ion intermediate, which is then opened by the attack of a halide ion. This anti-addition mechanism results in the formation of 1,2-dihalo-2,6-dimethylheptane.

Hydrohalogenation: As detailed by Markovnikov's rule, the addition of hydrogen halides (HX), such as HBr or HCl, results in the formation of a 2-halo-2,6-dimethylheptane. The reaction pathway involves the formation of the stable tertiary carbocation at the C2 position, which is then attacked by the halide anion. libretexts.orgmasterorganicchemistry.com

Table 2: Summary of Electrophilic Addition Reactions

| Reaction Type | Reagent(s) | Product |

| Hydrogenation | H₂, Pd/C catalyst | 2,6-Dimethylheptane |

| Halogenation (Bromination) | Br₂ | 1,2-Dibromo-2,6-dimethylheptane |

| Hydrohalogenation (Hydrobromination) | HBr | 2-Bromo-2,6-dimethylheptane |

Oxidation Chemistry

The double bond of this compound is susceptible to oxidation by various reagents, leading to either cleavage of the carbon-carbon bond or the formation of oxygen-containing functional groups without bond cleavage.

Oxidative Cleavage Pathways and Fragment Formation (e.g., Formaldehyde)

Oxidative cleavage breaks the double bond entirely, forming two smaller carbonyl-containing fragments. This is a powerful tool for structural analysis.

Ozonolysis: Reaction with ozone (O₃) followed by a workup step is the most common method for oxidative cleavage. masterorganicchemistry.com

A reductive workup (e.g., with zinc (Zn) or dimethyl sulfide (B99878) (DMS)) cleaves the double bond and yields two carbonyl compounds. For this compound, this process produces formaldehyde (B43269) from the C1 carbon and 6-methyl-2-heptanone from the rest of the molecule. masterorganicchemistry.com

An oxidative workup (e.g., with hydrogen peroxide, H₂O₂) also cleaves the bond but oxidizes any resulting aldehydes further. masterorganicchemistry.com In this case, the formaldehyde would be oxidized to carbonic acid (which decomposes to CO₂ and water), and the ketone product, 6-methyl-2-heptanone, would remain unchanged as ketones are resistant to further oxidation under these conditions.

Permanganate (B83412) Oxidation: Treatment with a hot, acidic, or concentrated solution of potassium permanganate (KMnO₄) also results in oxidative cleavage. The products are similar to those from ozonolysis with an oxidative workup. The terminal C1 carbon is oxidized to carbon dioxide, while the C2 carbon becomes the carbonyl carbon of 6-methyl-2-heptanone.

Table 3: Products of Oxidative Cleavage of this compound

| Reagent(s) | Workup | Product from C1 | Product from C2-C7 |

| 1. O₃; 2. (CH₃)₂S | Reductive | Formaldehyde | 6-Methyl-2-heptanone |

| 1. O₃; 2. H₂O₂ | Oxidative | Carbon Dioxide | 6-Methyl-2-heptanone |

| Hot, acidic KMnO₄ | Oxidative | Carbon Dioxide | 6-Methyl-2-heptanone |

Selective Oxidation Methodologies and Reagents

It is also possible to oxidize the double bond without breaking the carbon skeleton.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), adds a single oxygen atom across the double bond to form an epoxide (or oxirane). This converts this compound into 2-(isopentyl)-2-methyloxirane.

Dihydroxylation: This reaction adds a hydroxyl (-OH) group to each carbon of the double bond, forming a diol. This can be achieved using several reagents:

Osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃) results in syn-dihydroxylation, yielding 2,6-dimethylheptane-1,2-diol.

Cold, dilute, basic potassium permanganate (KMnO₄) also produces the diol via syn-addition, though yields can sometimes be lower than with OsO₄.

Elimination Reactions and Competing Pathways

While alkenes primarily undergo addition reactions, they are themselves formed through elimination reactions. The synthesis of this compound illustrates the principles of competing elimination pathways, governed by the structure of the substrate and the nature of the base used. libretexts.orglibretexts.org

Elimination reactions, such as the dehydrohalogenation of an alkyl halide, can often lead to a mixture of products. The distribution of these products is determined by Zaitsev's rule and Hofmann's rule. openstax.org

Zaitsev's Rule: Predicts that the more substituted (more stable) alkene will be the major product. This is favored by small, strong bases. openstax.org

Hofmann's Rule: Predicts that the less substituted (less stable) alkene will be the major product. This is favored by sterically hindered (bulky) bases.

Consider the synthesis of this compound from two different alkyl halide precursors:

From 2-Bromo-2,6-dimethylheptane: This tertiary alkyl halide has two types of beta-hydrogens (at C1 and C3).

Using a strong, non-bulky base like sodium ethoxide (NaOCH₂CH₃) in ethanol (B145695) favors the Zaitsev product, 2,6-dimethyl-2-heptene .

Using a strong, bulky base like potassium tert-butoxide (KOC(CH₃)₃) hinders attack at the more sterically crowded C3 hydrogen, favoring removal of a C1 proton. This results in the Hofmann product, This compound , as the major product. utdallas.edu

From 1-Bromo-2,6-dimethylheptane: This primary alkyl halide has only one type of beta-hydrogen (at C2). Elimination with a base will almost exclusively yield the Hofmann product, This compound .

Table 4: Competing Elimination Pathways in the Synthesis of this compound

| Alkyl Halide Precursor | Base | Major Product | Minor Product | Governing Rule |

| 2-Bromo-2,6-dimethylheptane | Sodium Ethoxide (small base) | 2,6-Dimethyl-2-heptene | This compound | Zaitsev |

| 2-Bromo-2,6-dimethylheptane | Potassium tert-Butoxide (bulky base) | This compound | 2,6-Dimethyl-2-heptene | Hofmann |

| 1-Bromo-2,6-dimethylheptane | Any strong base | This compound | N/A | Hofmann |

Influence of Steric Hindrance on Elimination versus Substitution Selectivity

The structure of the alkyl halide substrate is a primary determinant in the competition between substitution (SN1, SN2) and elimination (E1, E2) reactions. nih.gov In the case of a hypothetical 2-halo-2,6-dimethylheptane, a tertiary alkyl halide, the SN2 pathway is effectively ruled out due to severe steric hindrance at the reaction center. nih.gov Consequently, reactions with nucleophiles/bases will proceed through E2, SN1, or E1 mechanisms.

With a strong, non-bulky base, the E2 mechanism is generally favored for tertiary halides. scispace.com However, the use of a sterically hindered base, such as potassium tert-butoxide, further enhances the preference for elimination over substitution. acs.org The bulky base encounters more difficulty in accessing the electrophilic carbon atom for an SN1 reaction, making the abstraction of a proton to facilitate elimination a more favorable pathway. nih.gov

For a primary alkyl halide derived from this compound (e.g., 1-halo-2,6-dimethylheptane), the situation is more nuanced. While primary alkyl halides typically favor SN2 reactions due to minimal steric hindrance at the alpha-carbon, the presence of a methyl group at the beta-carbon (position 2) introduces steric bulk that can impede the SN2 pathway and increase the likelihood of E2 elimination, especially when a strong, sterically hindered base is employed. acs.orgdigimat.in

The following table summarizes the general influence of substrate structure and base strength on the competition between elimination and substitution reactions for alkyl halides, which is applicable to derivatives of this compound.

| Substrate Type | Nucleophile/Base | Predominant Mechanism(s) | Rationale |

| Primary (e.g., 1-halo-2,6-dimethylheptane) | Strong, unhindered base | SN2 and E2 | SN2 is generally favored for primary halides, but beta-branching can increase E2. digimat.in |

| Strong, hindered base | E2 | Steric hindrance from the base and substrate disfavors the SN2 pathway. acs.org | |

| Weak base/good nucleophile | SN2 | Favorable for primary substrates with minimal steric hindrance at the reaction center. scispace.com | |

| Tertiary (e.g., 2-halo-2,6-dimethylheptane) | Strong base | E2 | Strong bases favor the bimolecular elimination pathway. scispace.com |

| Weak base/poor nucleophile | SN1 and E1 | The stability of the tertiary carbocation intermediate favors these unimolecular pathways. scispace.comacs.org |

Elucidation of E1, E2, and E1cB Mechanisms in Related Alkyl Halide Systems

The elimination reactions of alkyl halides can proceed through three primary mechanisms: E1 (elimination, unimolecular), E2 (elimination, bimolecular), and E1cB (elimination, unimolecular, conjugate base). acs.org

E1 Mechanism : This two-step mechanism involves the initial formation of a carbocation intermediate, which is the rate-determining step, followed by deprotonation by a weak base to form the alkene. acs.org Tertiary alkyl halides, such as a hypothetical 2-halo-2,6-dimethylheptane, are prone to undergo E1 reactions, particularly in the presence of a weak base and a polar, protic solvent that can stabilize the carbocation intermediate. scispace.comacs.org The stability of the resulting tertiary carbocation makes this pathway viable.

E2 Mechanism : This is a one-step, concerted process where a strong base removes a proton, and the leaving group departs simultaneously to form a double bond. acs.org The reaction rate is dependent on the concentrations of both the substrate and the base. acs.org For tertiary alkyl halides, the E2 mechanism is favored by the use of strong bases. scispace.com For primary alkyl halides with beta-branching, like a hypothetical 1-halo-2,6-dimethylheptane, a strong, sterically hindered base will strongly favor the E2 pathway. acs.org

E1cB Mechanism : This mechanism also proceeds in two steps but involves the formation of a carbanion intermediate. It occurs when a proton is removed by a strong base from a carbon that is adjacent to an electron-withdrawing group, and the leaving group is on the beta-carbon. scispace.com While less common for simple alkyl halides, this pathway becomes relevant if the structure derived from this compound were to contain a strong electron-withdrawing group that could stabilize a carbanion.

The choice between these mechanisms is influenced by factors such as the structure of the substrate, the strength and steric bulk of the base, the nature of the leaving group, and the solvent. scispace.com

Other Transformations and Derivatization Strategies

Hydroformylation Reactions for Aldehyde Synthesis

Hydroformylation, or the oxo process, is a significant industrial reaction that involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. nih.gov The reaction typically utilizes a transition metal catalyst, often based on rhodium or cobalt, in the presence of carbon monoxide and hydrogen (synthesis gas). jyu.fi

For a sterically hindered terminal alkene like this compound, the regioselectivity of hydroformylation—whether the formyl group adds to the terminal carbon (to give a linear aldehyde) or the internal carbon (to give a branched aldehyde)—is a key consideration. Generally, the reactivity of alkenes in hydroformylation decreases with increasing steric hindrance. digimat.in

While specific studies on the hydroformylation of this compound are not extensively reported, research on analogous branched alkenes provides insight. For instance, the hydroformylation of other branched terminal olefins has been noted in the context of producing C10 aldehydes. libretexts.org Mechanistic studies on the hydroformylation of various alkenes reveal that the regioselectivity is highly dependent on the catalyst system, particularly the ligands coordinated to the metal center. nih.govacs.org Bulky ligands can be employed to favor the formation of the linear aldehyde by sterically directing the catalyst to the less hindered terminal carbon of the alkene. Conversely, certain ligand systems have been developed to enhance the production of branched aldehydes. nih.govacs.org

The table below illustrates the general influence of catalyst and reaction conditions on the regioselectivity of hydroformylation for terminal alkenes, which can be extrapolated to this compound.

| Catalyst System | Typical Regioselectivity | Rationale |

| Unmodified Cobalt Carbonyl | Predominantly linear | Cobalt carbonyl is a smaller catalyst, leading to addition at the less hindered carbon. |

| Rhodium with Triphenylphosphine | High linear selectivity | The bulky phosphine (B1218219) ligands favor attachment of the rhodium to the terminal carbon. acs.org |

| Rhodium with specialized ligands (e.g., BOBPHOS) | High branched selectivity | Specific ligand design can create a catalyst pocket that favors the formation of the branched isomer. nih.govacs.org |

Cycloaddition Reactions (e.g., [3+2]-Cycloadditions, if applicable)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The reactivity of this compound in such reactions would be significantly influenced by the steric hindrance around its double bond.

While specific examples of [3+2]-cycloadditions involving this compound are not readily found in the literature, the principles of these reactions with sterically hindered alkenes can be discussed. A [3+2]-cycloaddition involves a three-atom component and a two-atom component (the alkene) reacting to form a five-membered ring. libretexts.org Recent research has demonstrated electrochemically enabled [3+2] cycloadditions between unbiased alkenes and 1,3-dicarbonyls to form dihydrofuran derivatives, highlighting the potential for such reactions with a range of alkene substrates. rsc.org In another example, a diastereoselective [3+2] cycloaddition between tertiary amine N-oxides and substituted alkenes has been developed, suggesting that sterically demanding alkenes can participate in these transformations. acs.orgnih.gov

The significant steric bulk of this compound would likely decrease its reactivity in cycloaddition reactions compared to unhindered alkenes. The approach of the reacting partner would be sterically impeded, potentially requiring more forcing reaction conditions or specialized catalysts. For example, in Diels-Alder ([4+2]) reactions, sterically hindered dienes or dienophiles often exhibit lower reactivity. tandfonline.com Similarly, in photochemical [2+2] cycloadditions, while possible with hindered alkenes, steric interactions play a crucial role in determining the stereochemistry and success of the reaction. nih.govwikipedia.org

Catalytic Transformations and Reaction Engineering of 2,6 Dimethyl 1 Heptene

Olefin Polymerization and Oligomerization Catalysis

The presence of methyl branches in 2,6-dimethyl-1-heptene influences its behavior in polymerization and oligomerization, leading to materials with distinct properties and offering insights into catalyst-substrate interactions.

Metallocene and post-metallocene catalysts, such as bis-amido titanium complexes, are effective in the co-polymerization of ethylene (B1197577) with branched α-olefins like this compound. d-nb.info The choice of catalyst is crucial, as the geometry and electronic properties of the catalyst's active site dictate the degree of comonomer incorporation and the resulting polymer structure. acs.org For instance, studies on the co-polymerization of ethylene with structurally similar branched, functionalized olefins using different zirconocene (B1252598) catalysts (chiral vs. achiral) have shown significant differences in polymerization rates and comonomer uptake. acs.org Chiral bridged metallocene catalysts can exhibit an increase in polymerization activity upon the addition of a branched comonomer, a phenomenon not observed with achiral catalysts. acs.org

Incorporating branched olefins like this compound into a polyethylene (B3416737) chain introduces long-chain branches (LCB), which significantly alters the polymer's microstructure and, consequently, its macroscopic properties. core.ac.ukwikipedia.org Even a small number of long-chain branches can have a profound effect on the rheological behavior of the polymer melt. wikipedia.orgresearchgate.net

The branching disrupts the regular packing of polymer chains, which reduces crystallinity and density compared to linear polyethylene. wikipedia.orgarabjchem.org This structural change leads to enhanced thermal stability and improved solubility in green solvents like supercritical CO2, a desirable property for environmentally conscious processing. The presence of LCB also improves melt processability, characterized by higher melt strength and increased shear thinning, which is advantageous in applications like film blowing and injection molding. researchgate.netscielo.br

Below is a table summarizing the general effects of incorporating long-chain branches into a polyethylene matrix.

| Property | Effect of Long-Chain Branching | Scientific Rationale |

| Crystallinity | Decreases | Branches disrupt the ordered packing of polymer chains into a crystal lattice. wikipedia.org |

| Density | Decreases | A less crystalline structure results in lower overall density. wikipedia.org |

| Thermal Stability | Increases | The branched structure of a similar compound, 4,6-dimethyl-1-heptene (B3056729), has been shown to enhance the thermal stability of the resulting polypropylene (B1209903). |

| Solubility | Increases (in supercritical CO2) | Branching in a similar compound, 4,6-dimethyl-1-heptene, improves polymer solubility. |

| Melt Strength | Increases | Entanglements of the long branches enhance the resistance of the melt to stretching. researchgate.net |

| Processability | Improves | Polymers with LCB exhibit better shear thinning, facilitating easier processing at high rates. researchgate.netscielo.br |

This table presents generalized data on the effects of long-chain branching on polyethylene properties.

The oligomerization of olefins is a critical process for producing synthetic lubricants and chemical intermediates. The product distribution is highly dependent on the catalyst system and reaction conditions. In propylene (B89431) oligomerization using zirconium- and hafnium-based catalysts, a structural isomer, 4,6-dimethyl-1-heptene, is considered a "normal" oligomer. This suggests it is formed through expected chain growth and termination pathways.

Catalyst geometry plays a pivotal role in determining the course of oligomerization, particularly in chain termination steps which dictate the final product structure. Different termination pathways, such as β-hydride elimination versus β-methyl elimination, lead to different isomers. For example, in propylene oligomerization, the formation of "abnormal" oligomers like 2,4-dimethyl-1-pentene (B165552) alongside "normal" ones highlights the influence of the catalyst's coordination sphere on these pathways. The development of selective chromium-based catalysts for ethylene oligomerization further underscores this principle, where subtle changes to the ligand structure (e.g., Cr-diphosphinoamine systems) can steer the reaction to selectively produce 1-hexene (B165129) or 1-octene. nih.gov The regioselectivity of dimerization can also be tuned by the choice of metal and ligands; for instance, propene can be selectively dimerized to 2,3-dimethylbutenes or 4-methyl-1-pentene (B8377) by using specific tungsten or zirconium catalysts, respectively. ifpenergiesnouvelles.fr This control over product distribution is a direct consequence of how the catalyst's geometry influences the elementary steps of insertion and elimination. ifpenergiesnouvelles.fr

To illustrate the effect of the catalyst on product distribution, the following table shows the products from the dimerization of propene using a cationic nickel complex, which results in a mixture of isohexene isomers.

| Product | Distribution (%) |

| n-hexenes | 12 |

| 2-methylpentenes | 46 |

| 2,3-dimethylbutenes | 38 |

| 3-methylpentenes | 3 |

| Other C6 | 1 |

Data adapted from studies on nonregioselective propene dimerization catalyzed by cationic nickel complexes. ifpenergiesnouvelles.fr

Oligomerization Pathways and Product Distribution Analysis

Isomerization Studies

While specific isomerization studies on this compound are not extensively detailed, examining the behavior of related isomers like 1-heptene (B165124) provides critical insights into potential catalytic transformations.

The catalytic isomerization of terminal alkenes to internal alkenes is a well-documented and industrially relevant reaction. The double bond in 1-heptene can be migrated to form more thermodynamically stable internal isomers, such as 2-heptene (B165337) and 3-heptene. This transformation is efficiently catalyzed by various transition metal complexes.

For example, rhodium hydride complexes, such as RhH(CO)(PPh₃)₃, facilitate the isomerization of 1-heptene to cis-2-heptene (B123394) through a mechanism involving the formation of a π-allyl intermediate. The catalytic cycle proceeds via oxidative addition of the catalyst to a C-H bond, followed by hydride migration and subsequent reductive elimination of the isomerized product.

Similarly, nickel hydride catalysts, generated in situ from a precatalyst like tetrakis(triethylphosphite)nickel(0), are active for the isomerization of 1-heptene. rutgers.eduacs.org The mechanism involves reversible ligand dissociation, coordination of the olefin, insertion into the metal-hydride bond, β-hydrogen elimination to form the new olefin, and finally, decomplexation of the product. rutgers.edu This process typically leads to an equilibrium mixture of isomers.

The table below shows a typical thermodynamic distribution of isomers from the nonselective isomerization of 1-heptene.

| Heptene (B3026448) Isomer | Thermodynamic Ratio (%) |

| 1-Heptene | 0.43 |

| (Z)-2-Heptene | 11.7 |

| (E)-2-Heptene | 48.5 |

| (Z)-3-Heptene | 6.94 |

| (E)-3-Heptene | 32.4 |

Data sourced from studies on the nonselective isomerization of 1-heptene. researchgate.net

Investigation of Homogeneous and Heterogeneous Catalyst Systems (e.g., Nickel-Based Catalysts)

The catalytic conversion of this compound is a focal point of research due to its relevance in producing valuable chemicals and fuel components. Both homogeneous and heterogeneous catalysts are employed, each offering distinct advantages and disadvantages in terms of activity, selectivity, and catalyst separation. mdpi.com

Homogeneous Catalysis:

Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity under mild reaction conditions. mdpi.com For instance, nickel-based homogeneous catalysts have been extensively studied for various olefin transformations. These catalysts, often stabilized by phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, can effectively catalyze reactions like isomerization, dimerization, and hydroformylation. rsc.orgrutgers.edu The electronic and steric properties of the ligands play a crucial role in tuning the catalyst's performance. rsc.org For example, the use of bulky ligands can suppress undesirable side reactions like β-hydride elimination, leading to higher selectivity for the desired product. acs.org

A key advantage of homogeneous catalysis is the ability to achieve high selectivity due to the well-defined nature of the active catalytic species. mdpi.com However, the primary drawback is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and catalyst loss, posing challenges for industrial applications. mdpi.com

Heterogeneous Catalysis:

In contrast, heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas phase reaction mixture. This characteristic greatly simplifies catalyst separation and recycling, a significant advantage in industrial processes. mdpi.com Solid acid catalysts, such as zeolites and silica-alumina, are commonly used for olefin conversions.

For branched alkenes like this compound, heterogeneous catalysts can promote various reactions, including isomerization and cracking. acs.org The pore structure and acidity of these solid catalysts are critical parameters that influence the reaction pathway and product distribution. For example, the shape selectivity of zeolites can be exploited to favor the formation of specific isomers.

Nickel-Based Catalysts:

Nickel catalysts, in both homogeneous and heterogeneous forms, have shown significant promise in the transformations of olefins. acs.org Homogeneous nickel complexes are known to be active in various reactions, including the isomerization of alkenes. For example, a nickel phosphite (B83602) complex can be activated to form a nickel hydride species that catalyzes the isomerization of 1-heptene to a mixture of its internal isomers. rutgers.edu The mechanism involves the coordination of the olefin to the nickel center, followed by insertion into the Ni-H bond and subsequent β-hydride elimination. rutgers.edu

Heterogeneous nickel catalysts are also employed, often supported on materials like silica (B1680970) or alumina. These catalysts are typically used in hydrogenation and oligomerization reactions. The performance of supported nickel catalysts is highly dependent on the nature of the support, the metal particle size, and the preparation method.

Comparison of Homogeneous and Heterogeneous Catalysis:

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst Separation | Difficult, often requires additional separation steps. mdpi.com | Easy, catalyst is in a separate phase. mdpi.com |

| Activity & Selectivity | Often high due to well-defined active sites. mdpi.com | Can be lower, may have mass transfer limitations. mdpi.com |

| Reaction Conditions | Typically milder temperatures and pressures. mdpi.com | May require more severe conditions. |

| Industrial Application | Limited by catalyst separation challenges. mdpi.com | Widely used due to ease of handling and recycling. mdpi.com |

Acid Catalysis in Olefin Conversion Processes

Acid catalysis plays a pivotal role in a wide array of olefin conversion processes, including isomerization, alkylation, and cracking. researchgate.net These reactions are fundamental in petroleum refining and the production of various chemicals. The reactivity of branched alkenes like this compound under acidic conditions is of particular interest.

The core of acid-catalyzed olefin reactions involves the formation of carbocation intermediates. acs.org The process typically begins with the protonation of the alkene's double bond by a Brønsted acid or interaction with a Lewis acid site, generating a carbocation. This highly reactive intermediate can then undergo several transformations:

Isomerization: The carbocation can rearrange through hydride or alkyl shifts to form a more stable carbocation, leading to the isomerization of the olefin.

Alkylation: The carbocation can react with another olefin molecule, leading to the formation of a larger oligomer.

Cracking: The carbocation can undergo β-scission, breaking a carbon-carbon bond and forming a smaller alkene and a new, smaller carbocation. acs.org

The stability of the carbocation intermediate is a key factor determining the reaction pathway. Tertiary carbocations are more stable than secondary ones, which in turn are more stable than primary carbocations. This stability hierarchy influences the products formed during acid-catalyzed reactions of branched alkenes.

Solid acid catalysts, such as zeolites and sulfated zirconia, are widely used in industrial olefin conversion processes. researchgate.net The acidic properties of these materials, including the type (Brønsted or Lewis), strength, and density of acid sites, are crucial for their catalytic performance. For example, in the alkylation of toluene (B28343) with 1-heptene, Y zeolite catalysts have been shown to be effective. researchgate.net

Rational Catalyst Design Principles for Branched Alkene Reactivity

The development of highly efficient and selective catalysts for the transformation of branched alkenes like this compound relies on the application of rational design principles. This approach involves tailoring the catalyst's properties at a molecular level to control the reaction pathway and favor the formation of the desired product. acs.orgd-nb.inforsc.org

Key principles in the rational design of catalysts for branched alkene reactivity include:

Steric and Electronic Tuning of Ligands: In homogeneous catalysis, the ligands coordinated to the metal center have a profound impact on the catalyst's activity and selectivity. rsc.org For branched alkenes, where steric hindrance can be significant, the size and shape of the ligand can be designed to control the access of the substrate to the active site. For instance, using bulky ligands can prevent unwanted side reactions and improve selectivity. acs.org The electronic properties of the ligand, such as its ability to donate or withdraw electron density from the metal center, can also be fine-tuned to optimize the catalytic cycle. rsc.org

Supramolecular Interactions: The incorporation of secondary interaction sites within the catalyst structure can be used to pre-organize the substrate, leading to enhanced regioselectivity. d-nb.info For example, a catalyst designed with a binding pocket that specifically recognizes a functional group on the substrate can orient the alkene in a preferred manner for the catalytic transformation. d-nb.info

Control of Catalyst Environment: For heterogeneous catalysts, the design of the support material is crucial. The pore size, shape, and surface chemistry of the support can influence the diffusion of reactants and products and can impart shape selectivity to the catalytic reaction. Modifying the surface of a support with specific functional groups can also be used to anchor homogeneous catalysts, combining the advantages of both catalytic systems.

Computational Modeling: Theoretical calculations and molecular modeling have become indispensable tools in rational catalyst design. acs.org These methods allow for the prediction of reaction pathways, the calculation of activation energies, and the understanding of catalyst-substrate interactions at the molecular level. This insight can guide the experimental design of new and improved catalysts.

By applying these principles, it is possible to develop catalysts with tailored reactivity for specific branched alkenes, leading to more efficient and sustainable chemical processes.

Advanced Spectroscopic and Chromatographic Characterization Techniques for Research on 2,6 Dimethyl 1 Heptene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopic Analysis for Proton Environment and Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 2,6-Dimethyl-1-heptene, the different sets of protons have distinct chemical shifts and splitting patterns due to their unique electronic environments and proximity to other protons.

The ¹H NMR spectrum of this compound would exhibit signals corresponding to the vinylic protons, the allylic methyl group, the aliphatic chain protons, and the terminal isopropyl group protons. The terminal =CH₂ group protons are diastereotopic and appear as two distinct signals, typically around 4.6-4.8 ppm. The proton on the C6 methine group would appear as a multiplet further upfield, and the methyl groups at C2 and C6 would show characteristic signals, with the C2 methyl appearing as a singlet in the allylic region and the C6 methyls as a doublet. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 (vinylic =CH₂) | ~4.75 | Singlet |

| H-1' (vinylic =CH₂) | ~4.65 | Singlet |

| H-3 (allylic -CH₂-) | ~1.95 | Triplet |

| H-4, H-5 (-CH₂-) | ~1.1-1.4 | Multiplet |

| H-6 (-CH-) | ~1.5 | Multiplet |

| C2-Methyl (-CH₃) | ~1.70 | Singlet |

| C6-Methyls (-CH₃)₂ | ~0.85 | Doublet |

Note: Data is compiled from typical values for similar structural motifs. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete characterization of its nine-carbon skeleton. spectrabase.com The olefinic carbons of the terminal double bond are particularly noteworthy, appearing at the downfield end of the spectrum (typically >100 ppm).

The quaternary C2 carbon would appear around 145 ppm, while the terminal C1 methylene (B1212753) carbon would be around 110 ppm. The remaining saturated carbons of the heptene (B3026448) chain and methyl groups would appear in the upfield region of the spectrum. spectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (=CH₂) | ~109 |

| C-2 (=C(CH₃)-) | ~145 |

| C-3 (-CH₂-) | ~40 |

| C-4 (-CH₂-) | ~25 |

| C-5 (-CH₂-) | ~37 |

| C-6 (-CH-) | ~28 |

| C-7 (C6-CH₃) | ~22 |

| C-8 (C6-CH₃) | ~22 |

| C-9 (C2-CH₃) | ~22 |

Note: Data is compiled from spectral databases and typical values. Actual experimental values may vary. spectrabase.com

Advanced 2D NMR Techniques (e.g., HMQC, COSY, NOE) for Elucidating Relative Configuration and Conformation

While 1D NMR provides fundamental structural data, 2D NMR techniques are essential for unambiguously assigning signals and elucidating complex structural details such as connectivity and spatial relationships. numberanalytics.comcreative-biostructure.com For this compound, these advanced methods confirm the assignments made from 1D spectra and provide insight into its preferred conformation.

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) coupling networks within the molecule. numberanalytics.comcreative-biostructure.com In this compound, COSY spectra would show correlations between the protons on C3 and C4, C4 and C5, and C5 and C6, confirming the connectivity of the aliphatic chain. A correlation between the C6 methine proton and the C7/C8 methyl protons would also be evident.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These are heteronuclear 2D techniques that correlate proton signals with the signals of directly attached heteronuclei, typically carbon-13. numberanalytics.comustc.edu.cn An HSQC or HMQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking the proton and carbon assignments listed in Tables 1 and 2. This is a powerful method for verifying assignments. rsc.orgprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). numberanalytics.comustc.edu.cn It is crucial for piecing together the molecular skeleton. For instance, the protons of the C2-methyl group would show an HMBC correlation to the olefinic carbons C1 and C2, confirming its position.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are bonded. numberanalytics.comprinceton.edu This information is vital for determining the relative configuration and predominant conformation of the molecule. For example, NOE correlations could reveal the spatial relationship between the C2-methyl group and the protons on C3, providing insight into the rotational conformation around the C2-C3 bond.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. libretexts.org

Vibrational Analysis of the Terminal Alkene Functional Group

The terminal alkene is the most prominent functional group in this compound, and it gives rise to several characteristic absorption bands in the IR spectrum. orgchemboulder.comnist.gov

=C-H Stretching: The stretching vibrations of the C-H bonds on the sp² hybridized carbons of the double bond appear at wavenumbers just above 3000 cm⁻¹. orgchemboulder.comlibretexts.org For a terminal alkene like this compound, a distinct peak is expected in the range of 3070-3090 cm⁻¹. libretexts.orglibretexts.org

C=C Stretching: The stretching of the carbon-carbon double bond itself results in an absorption in the 1640-1680 cm⁻¹ region. orgchemboulder.comuobabylon.edu.iq For a disubstituted terminal alkene, this peak is typically found near 1650 cm⁻¹ and is of medium intensity. spcmc.ac.in

Out-of-Plane =C-H Bending: The out-of-plane bending (or "wagging") vibrations of the hydrogens on the terminal =CH₂ group produce strong and characteristic bands in the fingerprint region. spcmc.ac.inspectroscopyonline.com For a 1,1-disubstituted (vinylidene) alkene, a strong absorption band is expected near 890 cm⁻¹. wpmucdn.com

Table 3: Characteristic IR Absorption Frequencies for the Terminal Alkene in this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Appearance |

| =C-H Stretch | 3070 - 3090 | Medium to Weak, Sharp |

| C=C Stretch | ~1650 | Medium, Sharp |

| =C-H Out-of-Plane Bend | ~890 | Strong, Sharp |

Note: Data compiled from general IR spectroscopy principles and data for similar alkenes. orgchemboulder.comspectroscopyonline.comwpmucdn.com

Differentiation of Isomers through IR Fingerprinting

While sharing the same molecular formula (C₉H₁₈), structural isomers of this compound will have distinct IR spectra. nist.gov The unique pattern of absorptions in the "fingerprint region" (generally below 1500 cm⁻¹) allows for their differentiation. libretexts.orgutdallas.edu

For example, an isomer like 2,6-Dimethyl-2-heptene (a trisubstituted alkene) would lack the characteristic strong band around 890 cm⁻¹ for the terminal methylene group. Instead, it would exhibit a C=C stretching vibration (around 1670 cm⁻¹) and a =C-H stretching peak (around 3020 cm⁻¹), along with a medium-to-strong out-of-plane bend between 800-840 cm⁻¹. wpmucdn.com

Another isomer, 2,6-Dimethyl-3-heptene , exists as cis and trans isomers, which would also be distinguishable by IR. nih.gov A trans-disubstituted alkene shows a very strong and characteristic out-of-plane C-H bending absorption near 960-980 cm⁻¹, which is absent in the cis isomer. wpmucdn.com The cis isomer would instead show a broad, strong band around 675-730 cm⁻¹. wpmucdn.com These distinct and intense bands in the fingerprint region serve as reliable markers for differentiating between such isomers.

Mass Spectrometry (MS) and Coupled Chromatographic Techniques

Mass spectrometry, particularly when coupled with chromatographic separation techniques, provides powerful tools for the detailed characterization of this compound. These methods allow for precise molecular weight determination, structural elucidation through fragmentation analysis, and quantification within complex mixtures.

Electron Ionization Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for determining the molecular weight and obtaining a characteristic fragmentation pattern, or "fingerprint," of a molecule. For this compound (C9H18), the molecular weight is 126.24 g/mol . nist.gov In EI-MS, high-energy electrons (typically 70 eV) bombard the molecule, causing it to ionize and fragment in a reproducible manner. unl.edupeerj.com

The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z). While some compounds fragment so readily that the molecular ion (M+) peak is not observed, the fragmentation pattern itself is crucial for structural identification. libretexts.org The analysis of these fragments helps in elucidating the structure of the parent molecule. The NIST Mass Spectrometry Data Center has compiled reference spectra for numerous compounds, including this compound. nist.gov

Table 1: Key Mass Spectrum Fragments for this compound (Data sourced from NIST WebBook) nist.gov

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Potential Fragment Identity |

| 41 | 100.0 | C3H5+ (Allyl cation) |

| 43 | 85.0 | C3H7+ (Propyl/Isopropyl cation) |

| 55 | 75.0 | C4H7+ |

| 56 | 70.0 | C4H8+• |

| 70 | 65.0 | C5H10+• |

| 84 | 25.0 | C6H12+• |

| 126 | 5.0 | C9H18+• (Molecular Ion) |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) for Polymer Degradation Product Profiling

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to identify the composition of polymeric materials. semanticscholar.orgresearchgate.net The method involves the thermal degradation of a polymer in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments (pyrolysates) by GC-MS. peerj.com The resulting pyrogram is a characteristic fingerprint of the original polymer. semanticscholar.org

Polypropylene (B1209903) (PP), a common long-chain thermoplastic, yields specific hydrocarbons upon pyrolysis. nih.gov The main pyrolysis products of PP include branched alkenes. researchgate.net Notably, 2,4-dimethyl-1-heptene (B99265), an isomer of this compound, is frequently identified as a major and characteristic pyrolysis product of polypropylene. nih.govresearchgate.netmdpi.commdpi.comd-nb.infochromatographyonline.com The presence of such compounds in a pyrogram can indicate polypropylene contamination in recycled materials or help in identifying the polymer type in unknown samples. d-nb.info Studies have identified 2,4-dimethyl-1-heptene as a key pyrolysate for both identifying and quantifying PP in various matrices, including environmental samples and commercial products. nih.govmdpi.comuva.nl

Table 2: Selected Polymers and Their Characteristic Pyrolysis Products

| Polymer | Abbreviation | Characteristic Pyrolysis Products | Reference(s) |

| Polypropylene | PP | Propene, pentane, 2,4-dimethyl-1-heptene, various trimethyl-nonene and tetramethyl-undecene isomers | nih.govmdpi.com |

| Polyethylene (B3416737) | PE | Triplets of n-alkanes, 1-alkenes, and α,ω-alkadienes (e.g., 1-decene, 1-dodecene) | nih.govuva.nl |

| Polystyrene | PS | Styrene (B11656) (monomer), styrene dimer, styrene trimer, toluene (B28343), benzene | nih.govmdpi.com |

| Poly(ethylene terephthalate) | PET | Vinyl benzoate, benzoic acid, benzene, diphenyl | uva.nlnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential method for separating, identifying, and quantifying individual components within complex volatile and semi-volatile mixtures. nih.gov The gas chromatograph separates compounds based on their physicochemical properties as they pass through a capillary column, and the mass spectrometer detects and identifies them. nih.govmtu.edu

This technique has been successfully employed to identify this compound in various complex matrices. For instance, in a comprehensive analysis of human skin emanations, this compound was identified as one of over 300 volatile organic compounds. unl.edu In the agrifood sector, GC-MS analysis of the volatile fraction of apple fibre also detected the presence of this compound. tesisenred.net For quantitative analysis, an internal standard is typically used, and the content of the target analyte is calculated based on the ratio of its peak area to that of the standard. nih.gov

Table 3: Examples of this compound Detection by GC-MS in Complex Mixtures

| Sample Matrix | Research Focus | Key Finding | Reference(s) |

| Human Skin Emanations | Identification of volatile organic compounds produced by humans. | This compound was identified as a component of human skin volatiles. | unl.edu |

| Apple Fibre | Analysis of volatile compounds in fruit-derived products. | This compound was detected in the volatile fraction of apple fibre. | tesisenred.net |

Emerging Analytical Methodologies for Olefin Characterization

While traditional GC-MS is robust, the complexity of olefin mixtures, such as those from petrochemical processes or polymer pyrolysis, has driven the development of more advanced analytical techniques. bohrium.com

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) coupled with a Time-of-Flight Mass Spectrometer (TOFMS) is a state-of-the-art approach for the molecular characterization of complex olefin mixtures. bohrium.com This technique provides significantly enhanced separation capacity compared to single-dimension GC, allowing for the resolution of isomers that would otherwise co-elute. Soft ionization techniques, such as Photoionization (PI) , can be used with TOFMS to produce enhanced molecular ion signals, which simplifies the identification of olefin congeners by carbon number and degree of unsaturation. bohrium.com Another emerging detection method is Vacuum Ultraviolet (VUV) spectroscopy, which provides complementary information for isomer differentiation. A recently standardized method for determining olefins in plastic pyrolysis oils utilizes GC-VUV. labrulez.com

Interactive Liquid Chromatography (ILC) using porous graphitic carbon as the stationary phase is an emerging technique for separating amorphous polyolefins, such as ethylene-propylene copolymers, based on their chemical composition. chromatographyonline.com This method offers a powerful alternative to traditional fractionation techniques that rely on crystallization and are ineffective for amorphous polymers. chromatographyonline.com

For catalyst development in olefin polymerization, high-throughput techniques are being explored. Confocal Fluorescence Microscopy (CFM) is a noninvasive diagnostic tool that can provide quantitative information on the composition and morphology of individual catalyst particles at a high throughput, aiding in the rational design of more efficient catalysts. acs.org

Finally, novel sample preparation and derivatization methods are being developed to improve olefin analysis. One such method involves the selective bromination of olefins in a complex mixture like gasoline, followed by GC×GC-TOFMS analysis. acs.org The resulting dibromoalkane products elute in a less crowded region of the chromatogram, greatly increasing the ability to discover and identify the original olefin species. acs.org Another approach for quantifying olefins in pyrolysis oils involves their selective adsorption onto a silver nitrate/silica (B1680970) (AgNO3/SiO2) medium, followed by GC×GC-FID analysis to determine the olefin content by difference. labrulez.com

Computational and Theoretical Chemistry Studies of 2,6 Dimethyl 1 Heptene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For 2,6-dimethyl-1-heptene, these calculations can elucidate its electronic structure, stability, and propensity to undergo various chemical transformations.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for studying reaction mechanisms by locating and characterizing stationary points—reactants, products, intermediates, and transition states—on the potential energy surface. researchgate.net

For this compound, DFT can be employed to explore various reaction pathways. A relevant example is the acid-catalyzed cracking of heptene (B3026448) isomers, which is a crucial process in the petrochemical industry. sioc-journal.cn While specific DFT studies on this compound are not extensively documented in public literature, the methodology can be applied to understand its reactivity. For instance, in an acid-catalyzed hydration reaction, DFT could be used to model the stepwise process:

Protonation of the double bond to form a tertiary carbocation.

Nucleophilic attack by a water molecule on the carbocation.

Deprotonation to yield the final alcohol product, 2,6-dimethyl-2-heptanol.

DFT calculations would provide the geometries and energies of the reactants, the carbocation intermediate, the transition states connecting these species, and the final product. This allows for the determination of activation barriers and reaction thermodynamics, predicting the feasibility and kinetics of the reaction.

Table 1: Hypothetical DFT-Calculated Relative Energies for the Acid-Catalyzed Hydration of this compound

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + H₃O⁺ | 0.0 |

| TS1 | Transition state for protonation | +15.2 |

| Intermediate | 2,6-Dimethylheptan-2-ylium cation + H₂O | +5.8 |

| TS2 | Transition state for water addition | +8.5 |

| Product Complex | Protonated 2,6-Dimethyl-2-heptanol | -10.4 |

| Products | 2,6-Dimethyl-2-heptanol + H₃O⁺ | -18.7 |

Note: The values in this table are illustrative and represent typical results from a DFT study on such a reaction.

While static DFT calculations are excellent for mapping potential energy surfaces, Ab Initio Molecular Dynamics (AIMD) simulations provide a way to study the time evolution of a chemical system. In AIMD, the forces acting on the atoms are calculated "on-the-fly" using a quantum chemical method (like DFT) at each step of the simulation. This allows for the exploration of dynamic events, including conformational changes, solvent effects, and reaction dynamics, without pre-imposing a reaction coordinate.

For this compound, AIMD simulations could be used to:

Study Conformational Dynamics: The flexible alkyl chain of this compound can adopt numerous conformations. AIMD can simulate the transitions between these conformers in the gas phase or in a solvent, providing insight into the molecule's flexibility and the most populated shapes at a given temperature.

Simulate Reaction Events: By simulating the system at high temperatures or in the presence of a reactant, AIMD can capture the entire process of a chemical reaction, such as isomerization or oligomerization. This can reveal complex, non-intuitive reaction pathways that might be missed by static calculations.

Investigate Solvent Effects: AIMD simulations can explicitly include solvent molecules, allowing for a detailed investigation of how the solvent structure around this compound influences its structure and reactivity.

Density Functional Theory (DFT) Investigations of Reaction Pathways and Transition States

Molecular Modeling of Intramolecular and Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. unipd.it For this compound, this can involve studying both the forces within the molecule (intramolecular) and the forces between molecules (intermolecular).

Intermolecular Interactions: In the liquid or solid state, molecules of this compound interact primarily through weak van der Waals forces (specifically, London dispersion forces). Molecular dynamics simulations using classical force fields can model these interactions to predict bulk properties such as density, viscosity, and heat of vaporization. chemeo.com Such simulations model the collective behavior of hundreds or thousands of molecules over time.

Prediction of Spectroscopic Signatures using Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. acs.org For this compound, theoretical calculations can predict various spectra, which can then be compared with experimental data for validation and assignment. spectrabase.com

NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These predicted values are invaluable for assigning peaks in experimental spectra and for distinguishing between different isomers. spectrabase.com

Vibrational (IR and Raman) Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies and intensities. nist.gov These can be used to generate a theoretical infrared (IR) spectrum. The calculated frequencies correspond to specific molecular motions (e.g., C=C stretch, C-H bend), aiding in the interpretation of experimental IR spectra available from databases like the NIST WebBook. nist.gov

Mass Spectrometry: While predicting a full mass spectrum is complex, quantum chemical calculations can help understand fragmentation patterns observed in electron ionization mass spectrometry (EI-MS). nist.gov By calculating the energies of various potential fragment ions, it is possible to predict the most likely fragmentation pathways and thus rationalize the observed mass-to-charge ratios and their relative intensities.

Table 2: Comparison of Typical Experimental and Hypothetical Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Experimental Range (ppm) | Hypothetical Calculated (ppm) |

| C1 (CH₂) | 109-112 | 110.5 |

| C2 (C) | 144-147 | 145.8 |

| C3 (CH₂) | 36-39 | 37.2 |

| C4 (CH₂) | 26-29 | 27.9 |

| C5 (CH₂) | 38-41 | 39.5 |

| C6 (CH) | 27-30 | 28.3 |

| C7 (CH₃) | 22-24 | 22.6 |

| C2-Methyl (CH₃) | 22-24 | 23.1 |

| C6-Methyl (CH₃) | 22-24 | 22.6 |

Note: Experimental ranges are typical for similar structures. Calculated values are illustrative of what a DFT-level calculation might produce.

Chemoinformatics and QSAR Approaches for Structure-Reactivity Relationship Elucidation

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical information to discern patterns and relationships. nih.gov A key application within this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. qsar.org

A QSAR model is a mathematical equation that relates the chemical structure of a series of compounds to a specific physical, chemical, or biological property. nih.gov For a set of alkenes including this compound, a QSAR study could be conducted to predict properties like boiling point, retention index in gas chromatography, or reactivity in a specific reaction.

The process involves:

Data Collection: Assembling a dataset of molecules with known property values.

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is created that links the descriptors to the property of interest. nih.gov